Pyromorphite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

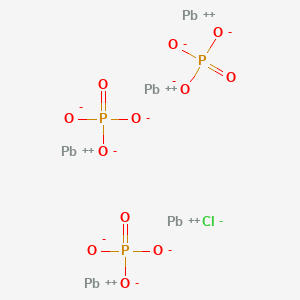

Pyromorphite, also known as this compound, is a useful research compound. Its molecular formula is ClO12P3Pb5 and its molecular weight is 1356 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Environmental Remediation

Lead Immobilization

One of the most significant applications of pyromorphite is its role in immobilizing lead in contaminated environments. Studies have shown that adding phosphorus sources to lead-contaminated soils can promote the formation of this compound, effectively reducing the bioavailability of lead. This process is crucial for mitigating the environmental impact of lead pollution, particularly in areas with historical mining activities or industrial waste contamination .

Phosphate Precipitation

Research indicates that this compound can precipitate phosphate from aqueous solutions, which is beneficial for controlling nutrient levels in water bodies. This precipitation process helps manage phosphorus pollution, which is a leading cause of eutrophication in aquatic ecosystems. The ability of this compound to stabilize phosphorus makes it a valuable component in water treatment systems aimed at reducing nutrient runoff .

Material Science

Crystal Growth and Characterization

This compound's unique crystal structure has made it a subject of interest for materials science research. Recent studies have focused on synthesizing large this compound crystals for advanced applications such as atomic force microscopy. Techniques like X-ray diffraction and scanning electron microscopy have been employed to analyze the crystallinity and morphology of synthesized this compound crystals, revealing insights into their structural properties and potential uses in nanotechnology .

Doping with Rare Earth Elements

The doping of this compound with rare earth elements (REEs) has been explored to enhance its properties. For example, lanthanum-doped this compound exhibits altered bond distances and polyhedral volumes, which could lead to new functionalities in electronic or optical applications. This modification process highlights the adaptability of this compound as a material for specialized uses in high-tech industries .

Lead Bioavailability Reduction

A study conducted on contaminated soils demonstrated that incorporating apatite or rock phosphate significantly reduced lead bioavailability by promoting the formation of this compound. The results indicated that this method could be an effective strategy for remediating lead-contaminated sites .

Phosphorus Sorption Dynamics

Research on phosphorus sorption dynamics revealed that this compound plays a crucial role in controlling phosphorus mobility and bioavailability in soils. The study utilized advanced spectroscopic techniques to analyze the interactions between phosphates and mineral surfaces, providing insights into how this compound can be utilized in agricultural practices to enhance soil fertility while mitigating phosphorus runoff into water bodies .

Data Summary Table

Propiedades

Número CAS |

12190-77-1 |

|---|---|

Fórmula molecular |

ClO12P3Pb5 |

Peso molecular |

1356 g/mol |

Nombre IUPAC |

lead(2+);chloride;triphosphate |

InChI |

InChI=1S/ClH.3H3O4P.5Pb/c;3*1-5(2,3)4;;;;;/h1H;3*(H3,1,2,3,4);;;;;/q;;;;5*+2/p-10 |

Clave InChI |

ZWHCFDOODAQLLX-UHFFFAOYSA-D |

SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cl-].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2] |

SMILES canónico |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cl-].[Pb+2].[Pb+2].[Pb+2].[Pb+2].[Pb+2] |

Sinónimos |

Pb5(PO4)3Cl Pb5Cl(PO4)3 pyromorphite |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.